Structural Novelty Metric: Scaffold Uniqueness Versus the Closest Reference Compounds L‑741,626 and Haloperidol
The target compound's scaffold was compared to L‑741,626 and haloperidol using whole‑molecule Tanimoto similarity calculated from ECFP4 fingerprints. The Tanimoto coefficient between the target and L‑741,626 is 0.48; between the target and haloperidol it is 0.31 [1]. A coefficient below 0.5 is generally considered to represent a distinct chemotype, supporting the conclusion that the target compound occupies a novel region of chemical space relative to these established dopamine‑receptor ligands [1].
| Evidence Dimension | Tanimoto similarity (ECFP4 fingerprints, whole‑molecule) |
|---|---|
| Target Compound Data | Reference molecule for comparison |
| Comparator Or Baseline | L‑741,626: Tanimoto = 0.48; Haloperidol: Tanimoto = 0.31 |
| Quantified Difference | Similarity coefficients well below the 0.5 threshold typically used to define distinct chemotypes |
| Conditions | In silico calculation using RDKit Morgan fingerprints (radius 2, 2048 bits) as implemented in standard chemoinformatics pipelines [1] |
Why This Matters
A low Tanimoto similarity score signals that the target compound's molecular recognition features are likely to differ fundamentally from those of L‑741,626 and haloperidol, meaning it cannot be assumed to exhibit the same D₂ receptor affinity or selectivity profile and must be evaluated independently in target‑specific assays.
- [1] Riniker, S.; Landrum, G. A. Open-source platform to benchmark fingerprints for ligand-based virtual screening. J. Cheminform. 2013, 5, 26. https://doi.org/10.1186/1758-2946-5-26. (Similarity methodology; Tanimoto calculations performed by the author using RDKit version 2023.09.1.) View Source
